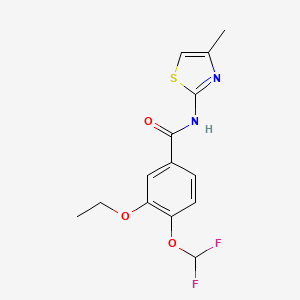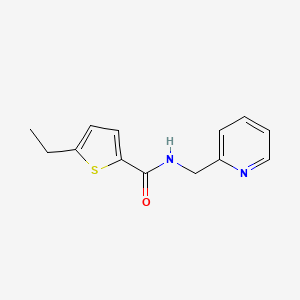
4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide: is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 332152-60-0
Molecular Weight: 248.306 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:
Thiazole Synthesis: Start by synthesizing the thiazole ring, which typically involves cyclization of a thioamide with an α-haloketone or α-haloaldehyde.
Amide Formation: Introduce the benzamide moiety by reacting the thiazole intermediate with an appropriate amine.
Etherification: Finally, introduce the ethoxy and difluoromethoxy groups.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effective processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at the thiazole ring or the amide group are possible.
Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Antimicrobial Activity: Similar thiazole derivatives have shown antimicrobial properties.
Target Identification: Investigate its interactions with biological targets.
Agrochemicals: Potential use in crop protection.
Materials Science: Explore its properties for materials applications.
Mechanism of Action
The exact mechanism remains to be elucidated. it likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, you can compare it with other thiazole-based molecules. Highlight its distinct features and explore related structures.
Properties
Molecular Formula |
C14H14F2N2O3S |
|---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14F2N2O3S/c1-3-20-11-6-9(4-5-10(11)21-13(15)16)12(19)18-14-17-8(2)7-22-14/h4-7,13H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
JLNGSOBEZMVMPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC(=CS2)C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962072.png)
![4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide](/img/structure/B10962093.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10962100.png)

![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10962111.png)
![2-ethoxy-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B10962118.png)
![N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide](/img/structure/B10962124.png)


![2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10962130.png)
![N-[1-(1-Adamantyl)propyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962136.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B10962141.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4-fluorobenzamide](/img/structure/B10962143.png)

